(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate
Overview
Description
(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate is a useful research compound. Its molecular formula is C13H20N2O7S3 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as methyl N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate, is the carbonic anhydrase enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .
Mode of Action
This compound acts as a carbonic anhydrase inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons .
Pharmacokinetics
Its solubility in dmso and methanol is reported to be slight , which may affect its bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to a decrease in intraocular pressure . This makes it a potential candidate for the treatment of conditions like glaucoma .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature, pH, and the presence of other substances that could interact with it. For instance, its storage temperature is recommended to be at room temperature . .
Properties
IUPAC Name |
methyl N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O7S3/c1-9(22-3)14-24(17,18)12-7-10-11(16)8-15(5-4-6-21-2)25(19,20)13(10)23-12/h7,11,16H,4-6,8H2,1-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMFMGBINCLKCA-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NS(=O)(=O)C1=CC2=C(S1)S(=O)(=O)N(CC2O)CCCOC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NS(=O)(=O)C1=CC2=C(S1)S(=O)(=O)N(C[C@H]2O)CCCOC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O7S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743437 | |
Record name | Methyl N-[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonyl]ethanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221910-88-9 | |
Record name | Methyl N-[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonyl]ethanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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